molecular formula C8H17N3O2 B13522252 N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide

N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide

Cat. No.: B13522252
M. Wt: 187.24 g/mol
InChI Key: CWUMURBOKOELKN-UHFFFAOYSA-N
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Description

N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide is a chemical compound with the molecular formula C8H17N3O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in research and development due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide typically involves the reaction of dimethylcarbamoyl chloride with 3-(methylamino)propanamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for research and development .

Properties

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-3-(methylamino)propanamide

InChI

InChI=1S/C8H17N3O2/c1-9-5-4-7(12)10-6-8(13)11(2)3/h9H,4-6H2,1-3H3,(H,10,12)

InChI Key

CWUMURBOKOELKN-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)NCC(=O)N(C)C

Origin of Product

United States

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